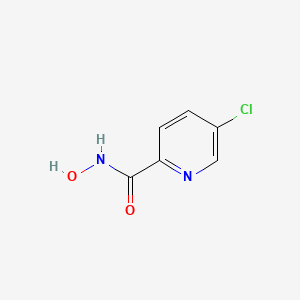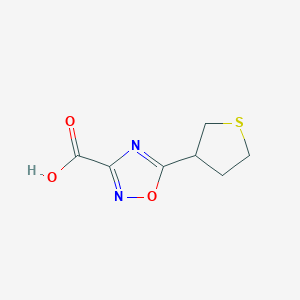
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiolane ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiolane derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Scientific Research Applications
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of microbial cell walls, leading to cell lysis and death . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiolan-3-yl)pentanedioic acid
- Thiolan-3-yl N-phenylcarbamate
- N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride
Uniqueness
5-(Thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it combines the reactivity of the oxadiazole ring with the stability of the thiolane ring, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O3S |
|---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
5-(thiolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c10-7(11)5-8-6(12-9-5)4-1-2-13-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
DWICAHUODJUAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)adamantane-1-carboxamide](/img/structure/B13335122.png)
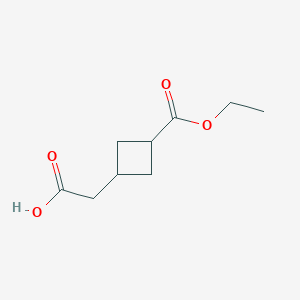
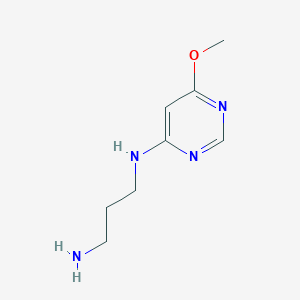
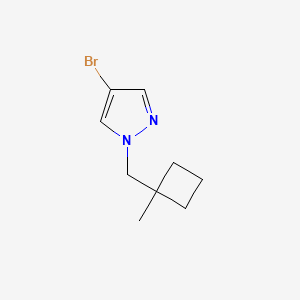
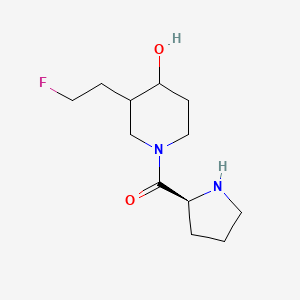
![N'-hydroxy-4-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B13335146.png)
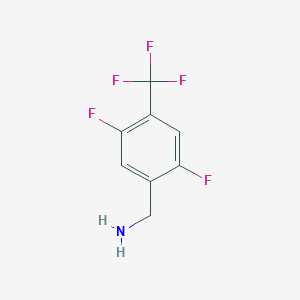
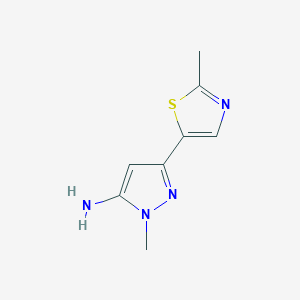
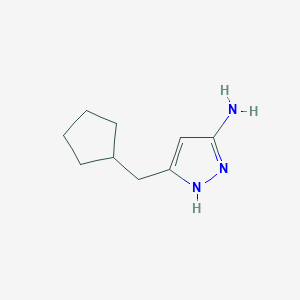
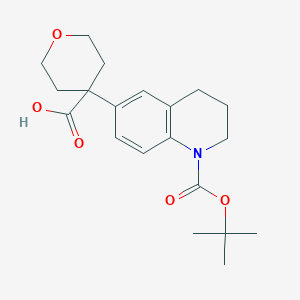

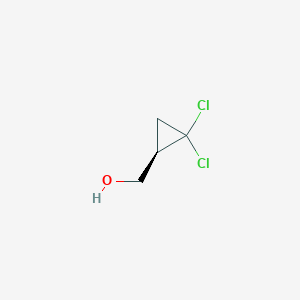
![Rel-(1S,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13335198.png)
